Dillapiole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Insecticidal Activity

Scientific Field: Entomology

Application Summary: Dillapiole is used in two-component insecticides against the Fall Armyworm.

Results: Dillapiole proved to be the most active compound in this oil (LD 50 = 0.35 ppm).

Anti-Inflammatory Activity

Scientific Field: Pharmacology

Application Summary: Dillapiole has been studied for its anti-inflammatory activity.

Methods of Application: The anti-inflammatory activities of dillapiole and its analogues were studied in carrageenan-induced rat paw edema model.

Results: Dillapiole and di-hydrodillapiole significantly (p<0.05) inhibited rat paw edema.

Cytotoxic Effects

Scientific Field: Embryology

Application Summary: Dillapiole has been studied for its cytotoxic effects on embryonic development.

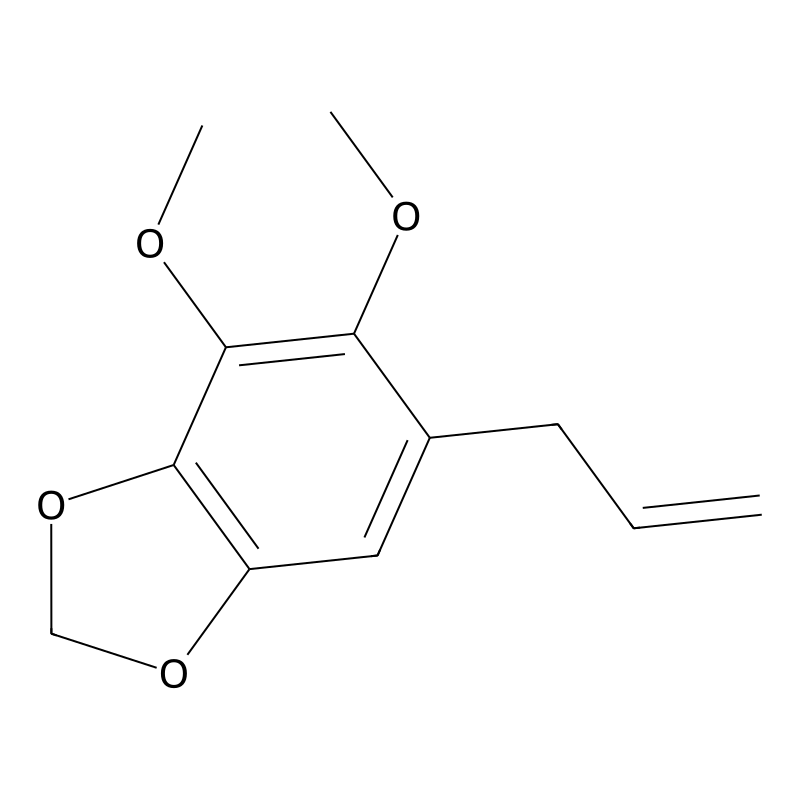

Dillapiole is an organic compound classified as a phenylpropanoid, primarily found in the essential oils of various plants, notably Piper aduncum and dill (Anethum graveolens). It is structurally related to apiole, differing by the position of a methoxy group on the benzene ring. This compound is recognized for its characteristic aroma and is utilized in various applications, including perfumery and as a flavoring agent. Dillapiole exhibits diverse biological activities, making it a subject of interest in pharmacological research .

- Reduction: Dillapiole can be reduced to its derivatives, such as di-hydrodillapiole, through catalytic hydrogenation.

- Isomerization: This process can lead to the formation of structural analogues by rearranging the molecular structure without changing the molecular formula.

- Methylation: The introduction of methyl groups can modify its properties and enhance biological activity.

These reactions are significant for synthesizing semisynthetic analogues that may exhibit improved pharmacological properties .

Dillapiole has demonstrated notable biological activities, including:

- Anti-inflammatory Effects: Studies indicate that dillapiole has moderate anti-inflammatory properties, inhibiting edema in animal models. It acts on neutrophils, modulating calcium flux and chemotaxis, suggesting potential for developing new anti-inflammatory agents .

- Antimicrobial Activity: The compound exhibits effectiveness against various pathogens, including fungi and bacteria, highlighting its potential as a natural preservative or therapeutic agent .

- Antileishmanial Activity: Dillapiole has shown inhibitory effects against Leishmania species, indicating its potential use in treating leishmaniasis .

Dillapiole can be synthesized through several methods:

- Extraction from Natural Sources: The primary method involves steam distillation of essential oils from Piper aduncum or dill.

- Semisynthetic Approaches: Chemical modifications such as reduction and isomerization are employed to create analogues with enhanced biological activity. For instance, di-hydrodillapiole is synthesized through catalytic reduction of dillapiole .

- Biosynthesis: Research has identified specific enzymes involved in the biosynthesis of dillapiole from precursor compounds within plants, providing insight into natural production pathways .

Dillapiole has various applications across multiple fields:

- Pharmaceuticals: Its anti-inflammatory and antimicrobial properties make it a candidate for drug development.

- Agriculture: Used as a natural pesticide due to its insecticidal properties.

- Food Industry: Employed as a flavoring agent and preservative in food products.

- Cosmetics and Fragrances: Its aromatic qualities make it suitable for use in perfumes and personal care products .

Research has explored the interactions of dillapiole with other compounds:

- Synergistic Effects with Insecticides: Dillapiole enhances the efficacy of certain insecticides like pyrethrins by inhibiting metabolic pathways in insects, potentially increasing pest control effectiveness .

- Combination Therapies: Studies suggest that dillapiole may work synergistically with other anti-inflammatory agents, enhancing therapeutic outcomes in inflammatory conditions .

Dillapiole shares structural similarities with several other phenylpropenes. Here are some comparable compounds:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Apiole | Very similar | Antimicrobial, anti-inflammatory | Different methoxy group position |

| Safrole | Related | Antimicrobial | Lower potency compared to dillapiole |

| Eugenol | Related | Analgesic, antimicrobial | Widely used in dental applications |

| Anethole | Related | Antimicrobial, antioxidant | Found in anise oil |

Dillapiole's unique positioning of functional groups contributes to its distinct biological activities compared to these similar compounds. Its specific effects on neutrophil function and potential for drug development underscore its uniqueness within this class of compounds .

Physical Description

XLogP3

Melting Point

29.5°C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

484-31-1